molecular formula C6H9N3O2 B13635437 4-isopropyl-1H-1,2,3-triazole-5-carboxylic acid

4-isopropyl-1H-1,2,3-triazole-5-carboxylic acid

Cat. No.: B13635437
M. Wt: 155.15 g/mol
InChI Key: WSKQPJMEHUFYME-UHFFFAOYSA-N
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Description

4-Isopropyl-1H-1,2,3-triazole-5-carboxylic acid is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and are known for their diverse biological activities and applications in various fields. This particular compound is characterized by the presence of an isopropyl group at the 4-position and a carboxylic acid group at the 5-position of the triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-isopropyl-1H-1,2,3-triazole-5-carboxylic acid typically involves the cycloaddition of azides with alkynes, a reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction can be catalyzed by copper (CuAAC) or can proceed under metal-free conditions. The reaction conditions often include solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction temperature can range from room temperature to elevated temperatures depending on the specific protocol .

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the laboratory synthesis, focusing on scalability, cost-effectiveness, and safety. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Isopropyl-1H-1,2,3-triazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole alcohols .

Scientific Research Applications

4-Isopropyl-1H-1,2,3-triazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-isopropyl-1H-1,2,3-triazole-5-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and receptors. The carboxylic acid group can participate in proton transfer reactions, further modulating the compound’s biological activity .

Comparison with Similar Compounds

Uniqueness: The presence of the isopropyl group in 4-isopropyl-1H-1,2,3-triazole-5-carboxylic acid imparts unique steric and electronic properties, influencing its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

5-propan-2-yl-2H-triazole-4-carboxylic acid

InChI

InChI=1S/C6H9N3O2/c1-3(2)4-5(6(10)11)8-9-7-4/h3H,1-2H3,(H,10,11)(H,7,8,9)

InChI Key

WSKQPJMEHUFYME-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NNN=C1C(=O)O

Origin of Product

United States

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